molecular formula C23H27N3O4S B2654685 N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide CAS No. 899755-23-8

N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide

Cat. No.: B2654685
CAS No.: 899755-23-8
M. Wt: 441.55
InChI Key: WQTOMDZIRLWAIY-UHFFFAOYSA-N
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Description

N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the piperidine ring.

    Attachment of the Pyrrolidinylsulfonyl Group: This is usually done through a nucleophilic substitution reaction, where a pyrrolidinylsulfonyl chloride reacts with the piperidine derivative.

    Final Coupling: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)pyrrolidine-1-carboxamide

Uniqueness

N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring provides structural rigidity, while the phenyl and pyrrolidinylsulfonyl groups contribute to its reactivity and potential interactions with biological targets.

This compound’s unique structure makes it a valuable tool in various fields of scientific research, offering opportunities for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-phenyl-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c27-22(19-11-13-21(14-12-19)31(29,30)25-17-7-8-18-25)26(20-9-3-1-4-10-20)23(28)24-15-5-2-6-16-24/h1,3-4,9-14H,2,5-8,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTOMDZIRLWAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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